molecular formula C7H11NO3 B11980860 Maleamic acid, N-isopropyl- CAS No. 6314-45-0

Maleamic acid, N-isopropyl-

Katalognummer: B11980860
CAS-Nummer: 6314-45-0
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: HPDQADRQTVTWTP-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amide nitrogen is substituted with an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward amidation process . The reaction can be represented as follows:

Maleic anhydride+IsopropylamineMaleamic acid, N-isopropyl-\text{Maleic anhydride} + \text{Isopropylamine} \rightarrow \text{Maleamic acid, N-isopropyl-} Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-

Industrial Production Methods

In industrial settings, the production of Maleamic acid, N-isopropyl-, can be scaled up using similar reaction conditions. The process involves the use of large reactors where maleic anhydride and isopropylamine are mixed in stoichiometric amounts. The reaction is typically carried out in an organic solvent such as toluene to facilitate the reaction and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Maleic acid and isopropylamine.

    Cyclization: N-isopropylmaleimide.

    Transamidation: Various amide derivatives depending on the amine used.

Wirkmechanismus

The mechanism of action of Maleamic acid, N-isopropyl-, involves its ability to undergo reversible chemical reactions. The presence of a carboxylic acid group in the β-position allows it to form an equilibrium with its anhydride and amine precursors. This equilibrium can be influenced by external stimuli such as pH changes, making it a valuable compound in dynamic combinatorial chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Maleamic acid, N-isopropyl-, is unique due to its specific substitution with an isopropyl group, which imparts distinct chemical properties and reactivity. This substitution enhances its solubility and stability, making it suitable for various applications in polymer chemistry and material science .

Eigenschaften

CAS-Nummer

6314-45-0

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3-

InChI-Schlüssel

HPDQADRQTVTWTP-ARJAWSKDSA-N

Isomerische SMILES

CC(C)NC(=O)/C=C\C(=O)O

Kanonische SMILES

CC(C)NC(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.